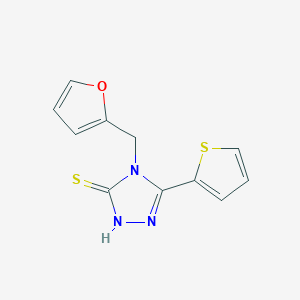

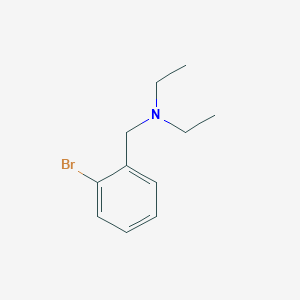

N-(2-bromobenzyl)-N-ethylethanamine

Vue d'ensemble

Description

“N-(2-bromobenzyl)-N-ethylethanamine” is an organic compound with the molecular formula C9H12BrN . It is composed of a benzyl group, a bromine atom, and an ethylamine group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a methylene group), a bromine atom attached to the benzene ring, and an ethylamine group attached to the methylene group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 214.102 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 249.9±15.0 °C at 760 mmHg, and a flash point of 105.0±20.4 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and three freely rotating bonds .Applications De Recherche Scientifique

Analytical Method Development

N-(2-bromobenzyl)-N-ethylethanamine and its derivatives have been a focus in developing analytical methods. For instance, high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was utilized for the detection and quantification of a derivative, 25B-NBOMe, in a case of severe intoxication (Poklis et al., 2014). This method showcases the importance of analytical techniques in toxicology and forensic sciences.

Pharmacological Studies

Compounds structurally similar to bretylium, which is a derivative of this compound, have been investigated for their adrenergic neuron blocking properties. Research demonstrated that some of these compounds exhibited prolonged neuron blocking activity, highlighting their potential in pharmacological applications (Krueger & Cook, 1975).

Therapeutic Research

The selective accumulation of bretylium in sympathetic ganglia and their postganglionic nerves suggests its potential for targeted therapeutic applications. This specificity could be leveraged in designing drugs that target adrenergic neurons, which is significant in the context of various neurological disorders (Boura et al., 1960).

Synthesis of Novel Compounds

This compound derivatives have been utilized in the synthesis of new chemical entities. For example, macropolycycles comprising diazacrown and adamantane moieties were synthesized using N,N’-bis(bromobenzyl) substituted diazacrown ethers (Yakushev et al., 2013). Such synthetic strategies are fundamental in the field of organic chemistry and material science.

Cancer Research

In cancer research, derivatives of this compound have been evaluated for their cytotoxic activities against various cancer cell lines. Studies have demonstrated that certain derivatives exhibit concentration-dependent cytotoxic activities, which could serve as a basis for novel therapeutic agents (Musa et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds such as bromobenzyl cyanide have been known to act as lachrymatory agents .

Mode of Action

This radical can then remove a hydrogen atom from the target molecule, leading to a series of reactions .

Biochemical Pathways

Similar compounds have been implicated in the noradrenergic system, affecting neurotransmission via interactions with noradrenergic receptors .

Pharmacokinetics

Similar compounds like 2-bromobenzyl alcohol have been studied for their physical and chemical properties, including transparency, non-linear optical (nlo) property, and thermal stability .

Result of Action

Similar compounds have been known to cause rapid but transient reductions in brain noradrenaline tissue content .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-bromobenzyl)-N-ethylethanamine. For instance, the growth and characterization of similar compounds like 2-bromobenzyl alcohol have been influenced by factors such as temperature and frequency .

Propriétés

IUPAC Name |

N-[(2-bromophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZDHCFQTZVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435363 | |

| Record name | (2-Bromo-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91428-19-2 | |

| Record name | (2-Bromo-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

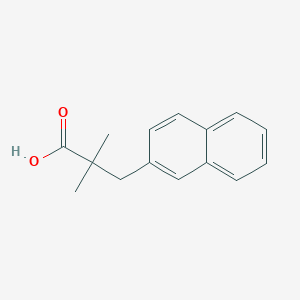

![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)